molecular formula C22H30N2O4 B11647582 1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine

1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B11647582
M. Wt: 386.5 g/mol
InChI Key: ZIJAPPKCHZVVOK-UHFFFAOYSA-N
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Description

1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to a piperazine ring, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(2,5-dimethoxyphenyl)methyl]piperazine
  • 1,4-Bis[(3,4-dimethoxyphenyl)methyl]piperazine
  • 1,4-Bis[(2,4-dimethoxyphenyl)ethyl]piperazine

Uniqueness

1,4-Bis[(2,4-dimethoxyphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

1,4-bis[(2,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O4/c1-25-19-7-5-17(21(13-19)27-3)15-23-9-11-24(12-10-23)16-18-6-8-20(26-2)14-22(18)28-4/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

ZIJAPPKCHZVVOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

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